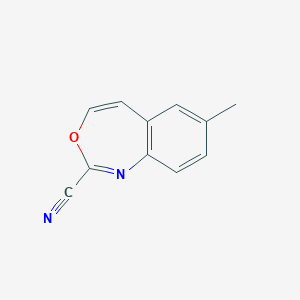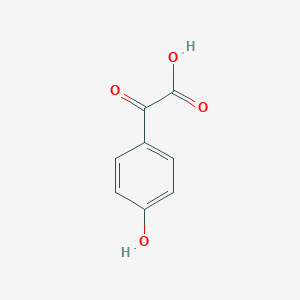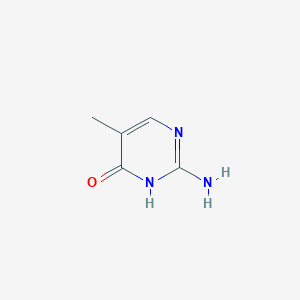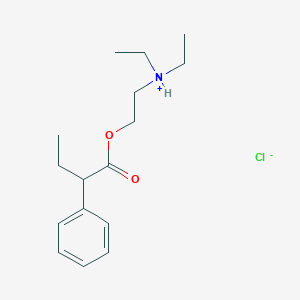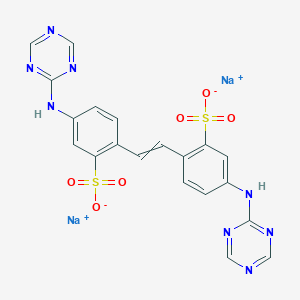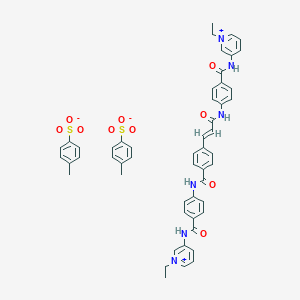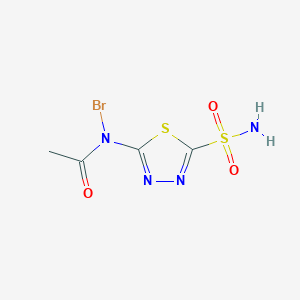
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. It is a stannoxane compound that has been synthesized using various methods, and it has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microbes. It is also believed to work by scavenging free radicals and preventing oxidative stress.
Biochemical and Physiological Effects:
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which leads to the death of the cancer cells. It has also been found to inhibit the growth of various bacteria and fungi. Additionally, it has been found to scavenge free radicals and prevent oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several advantages for lab experiments. It is easy to synthesize and is relatively stable. Additionally, it has been found to be effective against various types of cancers and microbes. However, it also has some limitations. It is toxic in high doses, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate. One direction is to study its mechanism of action in more detail to understand how it works. Another direction is to study its toxicity in more detail to determine the safe dosage for use in humans. Additionally, it can be used as a starting material for the synthesis of other stannoxane compounds with potential applications in various fields. Finally, it can be used in combination with other drugs to enhance their effectiveness against cancer and microbial infections.
Conclusion:
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate is a stannoxane compound with potential applications in various fields. It has been found to have anticancer, antimicrobial, and antioxidant properties. It is easy to synthesize and is relatively stable, but its mechanism of action is not fully understood, and it is toxic in high doses. Future research on Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate should focus on studying its mechanism of action, toxicity, and potential applications in combination with other drugs.
Méthodes De Synthèse
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate can be synthesized using various methods. One of the most common methods involves the reaction of octyltin trichloride and salicylaldehyde in the presence of sodium carbonate. Another method involves the reaction of octyltin trichloride and salicylic acid in the presence of sodium carbonate. The product obtained is then reacted with dibutyltin oxide to form Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate.
Applications De Recherche Scientifique
Octyl (Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate has several scientific research applications. It has been found to have anticancer properties and has been used in the treatment of various types of cancers. It has also been found to have antimicrobial properties and has been used in the treatment of various bacterial and fungal infections. Additionally, it has been found to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Propriétés
Numéro CAS |
17036-31-6 |
|---|---|
Nom du produit |
Octyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannaicosa-2,9-dienoate |
Formule moléculaire |
C32H56O8Sn |
Poids moléculaire |
687.5 g/mol |
Nom IUPAC |
4-O-[dibutyl-[(Z)-4-octoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14;2*1-3-4-2;/h2*8-9H,2-7,10H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*9-8-;;; |
Clé InChI |
OSILQYMASGMTIY-WFTKVDHJSA-L |
SMILES isomérique |
CCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCC)(CCCC)CCCC |
SMILES |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC |
SMILES canonique |
CCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCC |
Autres numéros CAS |
17036-31-6 |
Pictogrammes |
Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)
